4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a triazolopyridine moiety, and a tetrahydropyran ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a cyclization reaction involving 2-hydrazinopyridine and an appropriate aldehyde under mild conditions.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydropyran derivative reacts with the triazolopyridine intermediate.
Final Coupling: The phenyl group is then attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazolopyridine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazolopyridine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce partially or fully hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has potential applications as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it a valuable tool in studying biological pathways and mechanisms.
Medicine
In medicine, 4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide is being investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain biological targets, offering possibilities for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and tetrahydropyran rings may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-N-[2-(1,2,4-triazol-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
- 4-phenyl-N-[2-(1,2,3-triazol-4-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
- 4-phenyl-N-[2-(1,2,4-triazolo[1,5-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide
Uniqueness
The uniqueness of 4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide lies in its specific triazolopyridine structure, which provides distinct electronic and steric properties. This makes it particularly effective in binding to certain biological targets, potentially offering advantages over similar compounds in terms of potency and selectivity.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c25-19(20(10-14-26-15-11-20)16-6-2-1-3-7-16)21-12-9-18-23-22-17-8-4-5-13-24(17)18/h1-8,13H,9-12,14-15H2,(H,21,25) |
InChI Key |
UYVKOOAVYBPQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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